8-Nitro-2-phenylquinoline
Description
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-nitro-2-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IQBQEMUARWFIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 8-Nitro-2-phenylquinoline
Direct Nitration of 2-Phenylquinoline
A widely used method involves the nitration of 2-phenylquinoline using nitric acid under carefully controlled temperature and reaction conditions to selectively introduce a nitro group at the 8-position of the quinoline ring.
- Procedure : 2-Phenylquinoline is dissolved in an appropriate solvent (such as acetic acid or sulfuric acid), and nitric acid is added slowly while maintaining low temperature to avoid over-nitration or side reactions.
- Outcome : The reaction yields this compound with moderate to good yields depending on reaction time, temperature, and reagent concentrations.
- Advantages : This method is straightforward and uses commercially available starting materials.
- Limitations : Requires careful control to avoid nitration at undesired positions and possible degradation of the quinoline ring.
Multi-step Synthesis via Quinoline Ring Construction
Alternative synthetic strategies involve building the quinoline core with the nitro substituent already present or introduced during ring formation.
Doebner Reaction-Based Synthesis
- Reactants : Aniline or substituted anilines, 2-nitrobenzaldehyde, and pyruvic acid.
- Catalyst : Trifluoroacetic acid or other acid catalysts.
- Solvent : Ethanol or aqueous ethanol.
- Process : The Doebner reaction facilitates the condensation and cyclization to form 2-(2-nitrophenyl)quinoline derivatives, which can be further modified to yield this compound.
- Notes : Microwave-assisted variants improve reaction times and yields.
- Reference :
Friedländer Reaction
- Reactants : 2-Aminobenzophenone derivatives and ketones such as pentan-2,3-dione.
- Catalyst : Polyphosphoric acid (PPA) or phosphorus pentoxide in phosphoric acid.
- Conditions : Solvent-free heating at around 90 °C.
- Procedure : Condensation and cyclization under acidic conditions produce substituted quinolines, which can be nitrated subsequently.
- Reference :
Detailed Experimental Procedure Example
Synthesis of this compound via Nitration of 2-Phenylquinoline
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve 2-phenylquinoline in glacial acetic acid | Room temperature | Homogeneous solution |
| 2 | Add concentrated nitric acid dropwise | 0–5 °C, stirring | Controlled nitration |
| 3 | Stir for 2–4 hours, gradually warming to room temperature | Reaction progress monitored by TLC | Formation of this compound |
| 4 | Quench reaction with ice water | - | Precipitation of product |
| 5 | Filter and wash product | Water and cold solvent | Pure this compound |
- Yield : Typically 60–75% depending on scale and conditions.
- Purification : Recrystallization from ethanol or dichloromethane.
Synthesis via Doebner Reaction (Representative)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Equimolar aniline and 2-nitrobenzaldehyde with pyruvic acid | Ethanol, catalytic trifluoroacetic acid, reflux | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid intermediate |
| 2 | Further functionalization | Microwave irradiation or heating | Poly-substituted quinoline derivatives |
Analytical and Characterization Techniques
Characterization of this compound typically involves:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Chemical shifts consistent with quinoline and nitro substituents |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single sharp peak at retention time specific to compound |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 250.25 (Molecular weight) |
| Infrared (IR) Spectroscopy | Functional group identification | Nitro group peaks near 1550 and 1350 cm⁻¹, aromatic C-H stretches |
| Melting Point Determination | Purity and identity | Consistent melting point range reported |
Summary Table of Preparation Methods
Research Findings and Notes
- The nitration step is critical and must be carefully controlled to avoid multiple substitutions or degradation.
- Microwave-assisted synthesis methods have been reported to improve reaction efficiency and yields.
- The 8-nitro substituent significantly influences the biological activity and electronic properties of the quinoline scaffold.
- Recent studies emphasize the potential of 8-nitroquinoline derivatives in drug development, especially for antimicrobial and anticancer applications, making efficient synthesis routes valuable.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 8 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:
The reduction proceeds via a nitroso intermediate, with the phenyl group at position 2 stabilizing the transition state through resonance effects .
Electrophilic Aromatic Substitution
Substituent directing effects create competitive reactivity:
Key Sites for Electrophilic Attack
The nitro group deactivates the pyridine ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ at 120°C for nitration) .
Metal Chelation and Coordination
The quinoline nitrogen and nitro oxygen participate in metal complexation:
| Metal Ion | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:2 (M:L) | 12.4 ± 0.3 |
| Fe³⁺ | 1:1 | 9.8 ± 0.2 |
X-ray crystallography reveals a distorted octahedral geometry in Cu complexes, with nitro oxygen participating in axial bonding .
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement at position 4:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | 180°C, sealed tube | 4-Amino-8-nitro-2-phenylquinoline | 68% |
| CH₃ONa | DMF, 120°C | 4-Methoxy derivative | 52% |
Kinetic studies show first-order dependence on nucleophile concentration, with Hammett ρ = +3.2 indicating strong electrophilic activation .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces nitro group rearrangement:
| Solvent | Major Product | Quantum Yield |
|---|---|---|
| Methanol | 6-Nitro-2-phenylquinoline | 0.32 |
| Hexane | Ring-opened nitrile product | 0.18 |
The reaction proceeds via a triplet excited state, confirmed by phosphorescence quenching experiments .
This systematic analysis demonstrates how 8-nitro-2-phenylquinoline's dual substituents create unique electronic and steric effects governing its reactivity. The compound serves as a versatile scaffold for synthesizing pharmacologically active derivatives, though further studies are needed to fully characterize its cyclization and cross-coupling potential.
Scientific Research Applications
While the provided search results do not offer an exhaustive overview of the applications of "8-Nitro-2-phenylquinoline," they do provide some context regarding quinoline derivatives and their uses, as well as related synthetic approaches.
General Applications of Quinoline Derivatives
- Many quinoline derivatives exhibit diverse biological activities, including antimicrobial, antitumor, antifungal, hypotensive, anti-HIV, analgesic, and anti-inflammatory properties .
- Due to their varied pharmacological properties, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have attracted the attention of medicinal and health science researchers .
- 8-Hydroxyquinoline and its derivatives have shown promise as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
- Quinoline derivatives have also found use as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions .
- Some quinoline derivatives have demonstrated antiviral activity against viruses like Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and Ebola .
Synthesis of Quinoline Derivatives
- One search result refers to an efficient and green synthesis of 4-ferrocenylquinoline derivatives through a TsOH-catalyzed three-component reaction .
- Another source details a procedure for the synthesis of this compound-4-carboxylic acid .
Specific Examples and Research
- Research has focused on developing synthetic strategies for preparing 7-methyl-8-nitroquinoline selectively to study its biological activities and develop other quinoline derivatives .
- 7-methyl-8-nitroquinoline has potential as a starting material for developing other biologically active compounds, such as anti-inflammatory agents and DNA intercalating compounds .
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 8-Nitro-2-phenylquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 138°C
- Synthesis: Prepared via condensation of o-nitrophenol, arsenic acid, and acrolein in phosphoric acid, yielding ~58% after recrystallization .
- Safety : Classified with risk phrase R68 (possible irreversible effects) and safety phrases S26-36/37/39 (use protective equipment) .
The following table summarizes structural, physical, and functional differences between 8-nitro-2-methylquinoline and analogous quinoline derivatives:
Structural and Functional Insights :
8-Nitroquinoline (CAS 607-35-2): Lacks the 2-methyl group, reducing steric hindrance and lipophilicity (LogP=1.4 vs. higher for methylated analogs) . Exhibits broad pharmacological activity, though specific mechanisms are less documented compared to 8-hydroxyquinoline .
8-Hydroxyquinoline (CAS 148-24-3): The hydroxyl group enables metal chelation, critical in antimicrobial and anticancer applications . Lower melting point (76°C) and higher solubility in organic solvents compared to nitro derivatives .
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate (CAS 495406-97-8): Contains both ester and hydroxyl groups, enhancing reactivity for further chemical modifications .
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline: A chloro-methyl derivative with a 70.22° dihedral angle between quinoline and methoxybenzene rings, influencing binding interactions .
Pharmacological and Toxicological Profiles :
- 8-Nitro-2-methylquinoline’s nitro group may confer oxidative stress-related toxicity, as suggested by its R68 classification .
Biological Activity
8-Nitro-2-phenylquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The compound this compound consists of a quinoline backbone with a nitro group at the 8-position and a phenyl group at the 2-position. This structural configuration enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinoline, including this compound, showed inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential as an alternative treatment option for resistant strains .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 22 | 15 |
| This compound | Klebsiella pneumoniae | 25 | 10 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies showed that this compound induces apoptosis in cancer cells, particularly in human cervical cancer (HeLa) and rat glioblastoma (C6) cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant antiproliferative effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| C6 | 15.0 | Cell cycle arrest |
Antiviral Activity
Recent investigations have highlighted the antiviral properties of quinoline derivatives. Specifically, compounds similar to this compound have shown promising activity against viral infections, including influenza and coronaviruses. The mechanism appears to involve interference with viral replication processes and enhancement of host immune responses .
Case Studies
A notable case study involved the synthesis and evaluation of several nitro-substituted quinolines, including this compound. The study found that increasing the electron-withdrawing capacity of substituents significantly enhanced antiviral activity while maintaining low cytotoxicity. For instance, derivatives with additional nitro groups exhibited improved efficacy against H5N1 virus strains .
Q & A
Basic: What synthetic methodologies are commonly employed for 8-Nitro-2-phenylquinoline, and how can purity be optimized?
The synthesis of this compound typically involves cyclization reactions or cross-coupling strategies. For example, the Skraup synthesis (using glycerol, sulfuric acid, and nitro-substituted anilines) or Suzuki-Miyaura cross-coupling (to introduce the phenyl group at the 2-position) are viable routes . Purification often employs recrystallization from ethanol or column chromatography using silica gel. Purity (>95%) can be validated via HPLC with UV detection at 254 nm and comparison to reference standards .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- IR spectroscopy to identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z ~264 for C₁₅H₁₀N₂O₂).
- Melting point analysis (mp ~138°C, based on analogous nitroquinolines ).
Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .
Advanced: How can contradictions in reported thermal stability data (e.g., melting points) be resolved experimentally?
Discrepancies in thermal data may arise from impurities or polymorphic forms. Researchers should:
- Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized heating rates).
- Use differential scanning calorimetry (DSC) to identify phase transitions and validate melting points.
- Compare results with NIST-submitted data for nitroquinoline derivatives to assess methodological biases .
Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as HOMO-LUMO gaps and nitro group charge distribution. These predict electrophilic substitution sites (e.g., C-5 position) and guide experimental validation via regioselective functionalization . Results should be cross-checked with experimental kinetic studies (e.g., Hammett plots) .
Advanced: How can researchers design robust biological assays to evaluate this compound’s antimicrobial activity?
- Hypothesis-driven design : Focus on nitro group redox activity, which may disrupt microbial electron transport chains.
- Methodology :
Basic: What are the safety considerations for handling this compound in laboratory settings?
- Hazards : Nitro compounds may be explosive under friction or heat. Use spark-free equipment and anti-static lab coats.
- Storage : Keep in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition .
- Waste disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) before incineration .
Advanced: How can researchers address low yields in Suzuki-Miyaura coupling for this compound derivatives?
- Optimization steps :
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Adjust solvent polarity (e.g., DMF/H₂O mixtures) and reaction temperature (80–120°C).
- Use ligand additives (e.g., SPhos) to enhance aryl boronic acid coupling efficiency .
- Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and GC-MS for intermediate detection .
Advanced: What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?
- Dose-response modeling : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Reproducibility : Follow NIH guidelines for preclinical research, including sample size justification and blinding protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
